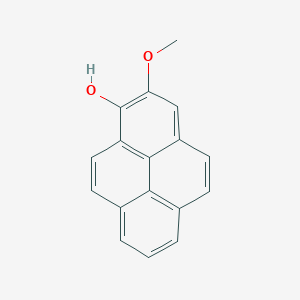

2-Methoxypyren-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

850639-67-7 |

|---|---|

Molecular Formula |

C17H12O2 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

2-methoxypyren-1-ol |

InChI |

InChI=1S/C17H12O2/c1-19-14-9-12-6-5-10-3-2-4-11-7-8-13(17(14)18)16(12)15(10)11/h2-9,18H,1H3 |

InChI Key |

FMBJYIRJQXQPEO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Methoxypyren 1 Ol

Established Synthetic Routes for Pyrene (B120774) Derivatives

The functionalization of the pyrene core is a cornerstone of materials science and organic synthesis, leading to the development of a diverse array of derivatives with tailored properties. researchgate.net Key to these developments are methods that allow for the selective introduction of substituents onto the pyrene scaffold.

Transition Metal-Catalyzed C-H Functionalization of Pyrene Scaffold

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyrene molecule. mdpi.com This approach avoids the need for pre-functionalized starting materials, such as halogenated pyrenes. Transition metal catalysis is central to these transformations, enabling the activation and selective conversion of specific C-H bonds.

Recent advances have detailed the use of various transition metals to target different positions on the pyrene ring. mdpi.comresearchgate.net

Rhodium (Rh) and Ruthenium (Ru) Catalysis: Rhodium and ruthenium catalysts, often directed by a chelating group, have been successfully employed for C-H activation. For instance, using a pyrid-2-yl directing group at the C1 position of pyrene can direct olefination, amidation, or alkylation to the C2 position. rsc.org This strategy represents a viable pathway for introducing functionality at the otherwise less reactive C2 site.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H arylation and alkenylation reactions. rsc.org While many Pd-catalyzed reactions target the active 1, 3, 6, and 8 positions, specific ligand and oxidant combinations can influence regioselectivity.

Iridium (Ir) Catalysis: A notable breakthrough in functionalizing the less accessible positions of pyrene is the use of iridium-catalyzed C-H borylation. This method allows for the highly regioselective synthesis of 2,7-bis(Bpin)pyrene and 2-(Bpin)pyrene. nih.govhaverford.edu The resulting boronic esters are versatile intermediates that can be converted into a wide range of functional groups, including hydroxyl groups, providing a key entry point to 2-substituted pyrenes. nih.gov

Copper (Cu) Catalysis: Copper-mediated reactions have also been developed for regioselective C-H etherification. For example, using a picolinamide (B142947) directing group on 1-aminopyrene, a C-H etherification reaction can be directed to the C10 position. mdpi.com

Below is a table summarizing selected catalytic systems for pyrene functionalization.

| Catalyst/Metal | Directing Group | Target Position(s) | Reaction Type | Ref. |

| Ru(II) | Pyrid-2-yl | 2, 7 | Alkenylation, Amidation | rsc.org |

| Rh(I) | Picolinamide | 10 | Alkylation | mdpi.com |

| Ir | dtbpy (ligand) | 2, 7 | Borylation | nih.govhaverford.edu |

| Cu(OAc)₂ | Picolinamide | 10 | Etherification | mdpi.com |

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine

Coupling Reactions for Pyrene Moiety Elaboration (e.g., Sonogashira Coupling, Click Chemistry)

Cross-coupling reactions are indispensable tools for extending the pyrene core and introducing complex functionalities. These reactions typically start from a halogenated or otherwise activated pyrene derivative.

Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples terminal alkynes with aryl halides, and it has been extensively applied to pyrene systems. chalmers.se Starting from 1-bromopyrene (B33193), for instance, various alkyne-containing groups can be attached to the pyrene scaffold. mdpi.comresearchgate.net These alkynylpyrenes can then be used in further transformations. The Sonogashira reaction is valued for its reliability and tolerance of diverse functional groups. mdpi.comlumiprobe.com

Click Chemistry: The concept of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient method for linking molecular fragments. mdpi.comresearchgate.net Pyrene derivatives containing either an azide (B81097) or a terminal alkyne can be readily conjugated with other molecules. This strategy is noted for its high yields, mild reaction conditions, and simplicity. mdpi.com For example, novel pyrene derivatives have been prepared by performing Sonogashira coupling on 1-bromopyrene to introduce an alkyne, followed by a click reaction to attach another functional unit. researchgate.net

Strategies for Regioselective Oxygenation and Alkoxylation of Pyrene Systems

Introducing hydroxyl (phenolic) and methoxy (B1213986) (ether) groups onto the pyrene skeleton is key to forming 2-Methoxypyren-1-OL. The challenge lies in achieving the desired 1,2-substitution pattern.

Synthetic Approaches to Pyrenols and Methoxypyrenes

The synthesis of simple pyrenols and methoxypyrenes is well-documented and provides a foundation for more complex targets.

1-Hydroxypyrene (B14473) and 1-Methoxypyrene (B1198098): 1-Hydroxypyrene (1-pyrenol) can be synthesized from pyrene itself or from precursors like 4-keto-1,2,3,4-tetrahydrophenanthrene. acs.org A common laboratory-scale synthesis involves the preparation of 1-pyrenol from commercially available 1-pyrenecarboxaldehyde. nih.gov The subsequent methylation of 1-pyrenol to form 1-methoxypyrene is a straightforward etherification. A typical procedure involves reacting 1-pyrenol with a methylating agent like methyl iodide in the presence of a base such as potassium hydroxide. nih.govresearchgate.net An alternative industrial process involves the methoxylation of 1-bromopyrene using sodium methoxide, followed by demethylation to yield 1-hydroxypyrene. google.comchemicalbook.comchemicalbook.com

2-Hydroxypyrene and 2-Methoxypyrene: The synthesis of 2-substituted pyrenes is less common due to the lower reactivity of the C2 position. researchgate.net However, targeted strategies have been developed. An efficient route to 2-hydroxypyrene (2-pyrenol) begins with the iridium-catalyzed C-H borylation of pyrene to produce 2-(Bpin)pyrene. nih.govhaverford.edu The boronic ester at the C2 position can then be oxidized (e.g., with sodium perborate) to furnish 2-hydroxypyrene. The subsequent methylation to 2-methoxypyrene can be achieved using standard conditions, such as reacting 2-pyrenol with iodomethane (B122720) and potassium carbonate in acetone. rsc.org

The synthesis of the target molecule, this compound, would likely require a multi-step sequence combining these strategies, with careful consideration of protecting groups and the directing effects of existing substituents to control the regiochemistry of each step.

| Starting Material | Reagents | Product | Ref. |

| 1-Pyrenol | KOH, Methyl iodide, DMSO | 1-Methoxypyrene | nih.gov |

| 2-Pyrenol | K₂CO₃, Iodomethane, Acetone | 2-Methoxypyrene | rsc.org |

| Pyrene | [{Ir(μ-OMe)cod}₂], dtbpy, HBpin | 2-(Bpin)pyrene | nih.gov |

| 2-(Bpin)pyrene | NaBO₃ | 2-Hydroxypyrene | nih.gov |

Derivatization from Pyrene Carbaldehydes and Aminophenols

Functionalized precursors serve as versatile starting points for building substituted pyrene systems.

Pyrene Carbaldehydes: Pyrene-1-carbaldehyde is a readily available commercial reagent and a common precursor for 1-substituted pyrenes. nih.gov It can be used to synthesize 1-pyrenol, as mentioned previously, and can be converted into a variety of other functional groups. nih.govnih.gov The synthesis of pyrene-2-carbaldehyde (B185371) is more challenging but has been achieved through the formylation and subsequent aromatization of 4,5,9,10-tetrahydropyrene, providing an alternative entry point to 2-substituted systems. researchgate.netresearchgate.net

Aminophenols: Aminophenols are bifunctional compounds that are widely used as intermediates in the synthesis of dyes and pharmaceuticals. atamanchemicals.com For example, 4-aminophenol (B1666318) is a key precursor to paracetamol. atamanchemicals.com In the context of pyrene chemistry, aminophenol derivatives could potentially be incorporated into larger structures through coupling reactions or used in the synthesis of heterocyclic systems fused to the pyrene core. While not a direct precursor to the pyrene skeleton itself in common syntheses, their bifunctionality (amino and hydroxyl groups) allows for selective alkylation or acylation, making them useful building blocks in more complex synthetic designs. umich.edumdpi.com

Analytical Characterization Techniques for Synthetic Validation

The confirmation of the structure and purity of synthesized pyrene derivatives is essential. A combination of spectroscopic and analytical methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise molecular structure, including the substitution pattern on the pyrene core. mdpi.comrsc.orgresearchgate.net

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the target compound and its fragments, corroborating the molecular formula. mdpi.comresearchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and methoxy (C-O-C) groups, by detecting their characteristic vibrational frequencies. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Pyrene derivatives are known for their distinct absorption and fluorescence properties. UV-Vis spectroscopy is used to characterize the electronic transitions within the conjugated π-system, which are sensitive to the substitution pattern. mdpi.comnih.gov

X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular packing in the solid state. nih.govresearchgate.netresearchgate.net

Elemental Analysis: This technique provides the percentage composition of elements (C, H, O, etc.) in the compound, which is used to verify the empirical and molecular formula. mdpi.comresearchgate.net

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Fourier Transform Infrared Spectroscopy)

Detailed experimental spectroscopic data for this compound are not present in the surveyed scientific literature. Characterization of novel or rare compounds relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FT-IR) Spectroscopy to elucidate and confirm the molecular structure. However, specific spectra for this compound have not been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. rsc.orgmdpi.comlibretexts.orgweebly.com A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyrene core, a singlet for the methoxy (-OCH₃) group, and a signal for the hydroxyl (-OH) proton. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the 1,2-substitution pattern. Similarly, a ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, with the carbons attached to the oxygen atoms (C-1, C-2, and the methoxy carbon) showing characteristic downfield shifts. libretexts.orgweebly.com Without experimental data, a precise analysis remains speculative.

Mass Spectrometry (MS) Mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. msu.edupages.dev For this compound (molecular formula C₁₇H₁₂O₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (248.28 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group (-CH₃, 15 amu) from the methoxy moiety or the loss of a carbon monoxide group (-CO, 28 amu). pages.dev However, no experimentally obtained mass spectrum for this specific isomer is available.

Fourier Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic pyrene ring would be observed in the 1400-1600 cm⁻¹ region. Additionally, characteristic C-O stretching bands for the phenol (B47542) and ether linkages would be present in the fingerprint region (approximately 1000-1300 cm⁻¹). No specific FT-IR spectrum for this compound has been found in the reviewed literature.

Chromatographic Purity Assessment

Methods for the chromatographic purity assessment of this compound, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC), are not specifically described in the available literature.

Generally, HPLC is a common technique for the analysis and purification of polycyclic aromatic hydrocarbon (PAH) derivatives. nih.govchromatographyonline.comresearchgate.net A method for this compound would likely involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with detection by UV-Vis or fluorescence spectroscopy. nih.gov The purity would be determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Due to the absence of studies on this specific compound, no validated chromatographic methods or purity data can be presented.

Computational Chemistry Approaches to 2 Methoxypyren 1 Ol Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule such as 2-Methoxypyren-1-OL, these methods can predict its geometry, electronic properties, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. semanticscholar.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like this compound. DFT calculations are employed to determine the optimized ground state geometry, which corresponds to the most stable arrangement of atoms in the molecule. This involves finding the minimum energy structure on the potential energy surface.

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. semanticscholar.orgschrodinger.com A smaller gap generally suggests higher reactivity and easier electronic excitation. semanticscholar.org For pyrene (B120774) derivatives, the substitution pattern significantly influences the FMOs; for instance, a nodal plane in the HOMO and LUMO of the parent pyrene structure affects the electronic properties of derivatives substituted at the 2-position. acs.org

Illustrative DFT Calculation Results for this compound

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational results for this compound were not available in the surveyed literature. The values are typical for similar aromatic compounds.

| Parameter | Calculated Value | Unit |

| HOMO Energy | -5.85 | eV |

| LUMO Energy | -2.15 | eV |

| HOMO-LUMO Gap (ΔE) | 3.70 | eV |

| Ground State Dipole Moment | 2.5 | Debye |

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT. arxiv.orguni-tuebingen.de This method is used to calculate the energies of vertical electronic excitations from the ground state to various excited states. These calculated excitation energies and their corresponding oscillator strengths can be used to simulate the molecule's electronic absorption spectrum, primarily in the UV-visible range. arxiv.orgmdpi.com

By comparing the theoretically predicted spectrum with experimental data, researchers can validate their computational models and assign specific electronic transitions to the observed absorption bands. researchgate.netacs.org For pyrene derivatives, TD-DFT has been successfully used to reproduce experimental trends in absorption wavelengths. acs.org This approach is crucial for understanding how the methoxy (B1213986) and hydroxyl substituents on the pyrene core of this compound influence its light-absorbing properties. The accuracy of TD-DFT predictions can depend on the choice of the functional, and benchmark studies are often performed to select the most appropriate one for a specific class of molecules. arxiv.org

Illustrative TD-DFT Spectroscopic Predictions for this compound

Disclaimer: The data in this table is hypothetical and serves to illustrate the typical output of a TD-DFT calculation. Specific predicted spectral data for this compound is not available in the provided sources.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.35 | 370 | 0.12 |

| S₀ → S₂ | 3.58 | 346 | 0.45 |

| S₀ → S₃ | 4.10 | 302 | 0.88 |

Molecular Dynamics Simulations for System Behavior and Interactions

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of this compound, particularly its interactions with other molecules and its conformational flexibility.

MD simulations can model how this compound molecules interact with each other and with solvent molecules. researchgate.netacs.org These simulations are valuable for understanding the forces that govern molecular aggregation and solvation. For polycyclic aromatic hydrocarbons (PAHs) like pyrene, simulations have been used to investigate their solubility and aggregation behavior in different environments. researchgate.netbohrium.com By simulating a system containing multiple this compound molecules, one can observe the formation of π-π stacking interactions, hydrogen bonds involving the hydroxyl group, and other non-covalent forces that dictate its condensed-phase behavior. Furthermore, these simulations can reveal dynamic conformational changes, such as the rotation of the methoxy group, and how these motions are influenced by the surrounding environment.

A significant application of MD simulations is the calculation of free energies, which are crucial for predicting the spontaneity of processes like molecular recognition and self-assembly. nih.gov For pyrene derivatives, which are known to form self-assembled structures, these calculations are particularly insightful. nih.govrsc.org Techniques such as thermodynamic integration or umbrella sampling can be used to compute the free energy landscape of the self-assembly process. This allows researchers to identify the most stable aggregated structures and understand the thermodynamic driving forces behind their formation. nih.gov Such studies are essential for designing new materials based on the controlled self-organization of functional molecules like this compound. fhnw.ch

Theoretical Elucidation of Photophysical Phenomena

The combination of quantum chemical calculations and molecular dynamics simulations provides a comprehensive framework for elucidating the photophysical phenomena of this compound. After a molecule absorbs light and enters an excited state, it can undergo various processes such as fluorescence, internal conversion, or intersystem crossing.

Theoretical methods can model the potential energy surfaces of both the ground and excited states. The characteristics of these surfaces, determined using methods like DFT and TD-DFT, govern the photophysical pathways available to the molecule. For example, the energy difference between the ground and first excited state (the HOMO-LUMO gap from DFT) gives a first approximation of the fluorescence energy. researchgate.net Calculations can also provide insights into the nature of the excited states, such as whether they have charge-transfer character, which is critical for understanding their emission properties. acs.org By simulating the behavior of the molecule in its excited state, researchers can investigate processes like excited-state intramolecular proton transfer (ESIPT) or the formation of excimers, which are common in pyrene derivatives and significantly affect their fluorescence spectra. acs.org This theoretical understanding is vital for interpreting experimental results and for the rational design of new molecules with tailored photophysical properties. rsc.orgnih.gov

Computational Analysis of TICT Pathways and Solvatochromism

The molecular structure of this compound, featuring electron-donating groups on an aromatic system, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. A specific pathway for this process is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In a TICT state, a part of the molecule twists relative to another, leading to a highly polar excited state with significant charge separation. This phenomenon is highly dependent on the surrounding solvent environment.

Computational chemistry offers powerful tools to explore these pathways. By calculating the potential energy surface of the molecule in its excited state as a function of the dihedral angle of the methoxy and hydroxyl groups, researchers can identify whether a lower-energy twisted conformer exists. This analysis helps determine if the TICT state is accessible and energetically favorable.

Solvatochromism, the change in a substance's color (and by extension, its absorption and emission spectra) with solvent polarity, is intimately linked to ICT and TICT phenomena. The highly polar nature of a TICT state is stabilized to different extents by solvents of varying polarity, leading to shifts in the emission wavelength. Computational models can simulate this effect by incorporating a solvent model, often using a Polarizable Continuum Model (PCM), to calculate the spectral shifts in different media. A positive solvatochromic shift (a redshift in more polar solvents) is often indicative of an excited state that is more polar than the ground state, a hallmark of ICT.

Table 1: Illustrative Solvatochromism Data from Computational Analysis This table demonstrates the type of data that would be generated from a computational study on the solvatochromism of a molecule like this compound. The values are hypothetical.

| Solvent | Dielectric Constant | Calculated Emission Wavelength (nm) |

| n-Hexane | 1.88 | 420 |

| Toluene | 2.38 | 435 |

| Dichloromethane | 8.93 | 460 |

| Acetonitrile (B52724) | 37.5 | 485 |

Predicting and Interpreting Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for predicting the electronic absorption and emission spectra of molecules like this compound. These calculations provide valuable insights into the molecule's photophysical properties.

For absorption spectra, TD-DFT calculations are typically performed on the optimized ground-state geometry of the molecule. The output provides the excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which indicate the intensity of these absorptions. Analysis of the molecular orbitals involved in these electronic transitions can reveal their nature, such as π-π* or n-π* transitions, and the extent of charge transfer.

To predict emission (fluorescence) spectra, the molecule is first optimized in its first excited state. TD-DFT calculations are then performed on this optimized excited-state geometry to determine the energy of the transition back to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated and is an important characteristic of a fluorescent molecule.

Table 2: Example of Predicted Spectral Data from TD-DFT Calculations This table is a hypothetical representation of the kind of results a TD-DFT calculation would yield for this compound.

| Parameter | Predicted Value |

| Maximum Absorption Wavelength (λabs) | 380 nm |

| Oscillator Strength at λabs | 0.25 |

| Nature of Transition at λabs | HOMO → LUMO (π-π*) |

| Maximum Emission Wavelength (λem) | 450 nm |

| Calculated Stokes Shift | 70 nm |

Advanced Computational Methodologies in Pyrene Research

Machine Learning Integration for Property Prediction and Design

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and design of new materials by predicting their properties without the need for time-consuming quantum mechanical calculations. aip.orgchemrxiv.org For pyrene derivatives, ML models can be trained on large datasets of known molecules to predict a range of photophysical properties, including absorption and emission wavelengths, and quantum yields. nih.govchemrxiv.orgresearchgate.net

The process typically involves representing the molecular structures as numerical descriptors or "fingerprints". These representations, along with their known experimental or high-level computational properties, are used to train an ML algorithm, such as a neural network or a random forest model. nih.gov Once trained, the model can rapidly predict the properties of new, uncharacterized pyrene derivatives based solely on their structure. This high-throughput screening capability can significantly guide synthetic efforts toward molecules with desired optical characteristics. While specific ML models for this compound have not been detailed, the inclusion of pyrene-containing compounds in broader datasets for training ML models for photophysical properties has been noted. aip.org

Table 3: Illustrative Training Data for a Machine Learning Model This table provides a simplified example of the data structure used to train an ML model for predicting emission wavelengths.

| Molecular Representation (Fingerprint) | Solvent | Experimental Emission Wavelength (nm) |

| [Descriptor for Pyrene] | Toluene | 410 |

| [Descriptor for 1-Hydroxypyrene] | Toluene | 430 |

| [Descriptor for 1-Methoxypyrene] | Toluene | 415 |

| [Descriptor for a different pyrene derivative] | Acetonitrile | 450 |

Multiscale Modeling for Complex Pyrene-Based Systems

The behavior of a molecule like this compound is often influenced by its interactions within a larger, more complex environment, such as in a polymer matrix, on a surface, or within a biological system. Multiscale modeling is a computational strategy that addresses this complexity by combining different levels of theoretical detail for different parts of the system. nih.gov

For a system involving a pyrene derivative, a multiscale approach might treat the pyrene molecule itself with a high-accuracy Quantum Mechanics (QM) method to correctly describe its electronic structure and photophysics. nih.gov The immediate surrounding environment (e.g., solvent molecules or a polymer chain segment) could be modeled using Molecular Mechanics (MM), a classical force-field approach that is computationally less expensive. The bulk material or solvent far from the pyrene molecule might be treated as a continuum. nih.gov

This layered approach allows for the simulation of large, complex systems over longer timescales than would be possible with purely QM methods, while still capturing the essential quantum effects where they are most important. nih.govmdpi.com This is particularly useful for studying processes like energy transfer, aggregation-induced emission, or the response of a pyrene-based sensor to its environment.

Chemical Reactivity, Derivatization, and Supramolecular Assembly of 2 Methoxypyren 1 Ol

Selective Functionalization of the Pyrene (B120774) Core and Substituents

The ability to selectively modify the pyrene core and its existing substituents is crucial for tailoring the properties of 2-Methoxypyren-1-OL for specific applications.

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the pyrene ring are key sites for chemical reactions. The hydroxyl group, with its active hydrogen, can undergo various transformations. libretexts.org For instance, it can be acylated by reacting with acyl chlorides or anhydrides to form esters. libretexts.org Silylation is another common derivatization, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group into a trimethylsilyl (B98337) ether. researchgate.net These reactions are often chemoselective, targeting the hydroxyl group over other parts of the molecule. nih.gov The methoxy group is generally less reactive but can be cleaved under harsh conditions to yield a diol, providing another route for functionalization.

The selective transformation of hydroxyl groups is influenced by the reaction conditions and the presence of other functional groups. For example, in the presence of dimethyl sulfoxide (B87167) and acetic anhydride, primary and secondary alcohols can be oxidized. nih.gov The choice of solvent is also critical; for instance, acetylation reactions are less effective in methanol (B129727) due to competing reactions with the solvent. nih.gov

Table 1: Examples of Derivatization Reactions for Hydroxyl Groups

| Reagent Class | Example Reagent | Functional Group Transformation |

| Acylating Agents | Benzoyl chloride | Hydroxyl to Ester |

| Silylating Agents | BSTFA | Hydroxyl to Trimethylsilyl ether |

| Alkylating Agents | Pentafluorobenzyl bromide | Hydroxyl to Ether |

This table provides examples of common derivatization reactions applicable to hydroxyl groups, which are also relevant for the functionalization of this compound.

The pyrene core itself can be further functionalized. The positions on the pyrene ring exhibit different reactivities. The 1, 3, 6, and 8 positions are the most susceptible to electrophilic aromatic substitution due to their higher electron density. mdpi.com However, the existing methoxy and hydroxyl groups on this compound direct incoming substituents to specific positions, a concept known as regioselectivity.

Strategies for regioselective functionalization often involve directing groups or exploiting the inherent reactivity differences of the pyrene core. nsf.govrsc.org For instance, C-H activation using transition metal catalysts has emerged as a powerful tool for site-selective functionalization of the pyrene scaffold. mdpi.com Borylation, using iridium-based catalysts, allows for the introduction of boryl groups at the 2 and 7 positions, which can then be converted to a variety of other functional groups through cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig. nih.gov This enables the synthesis of unsymmetrically substituted pyrene derivatives with tailored electronic and photophysical properties. nsf.gov

Design and Synthesis of Pyrene-Based Supramolecular Architectures

The planar and aromatic nature of the pyrene core in this compound and its derivatives drives their assembly into larger, ordered structures through non-covalent interactions.

Pyrene derivatives have a strong tendency to self-assemble in solution. nih.gov This process is driven by a combination of forces, including π-π stacking interactions between the aromatic pyrene cores, hydrophobic effects, and sometimes hydrogen bonding involving the hydroxyl groups. unibe.chrsc.org The resulting nanostructures can take various forms, such as vesicles, nanofibers, and nano-aggregates. aip.org

The morphology of these self-assembled structures can be controlled by modifying the chemical structure of the pyrene derivative, for example, by attaching different functional groups or by varying the solvent conditions. nih.gov For instance, pyrene-DNA conjugates have been shown to self-assemble into different nanostructures, with the shape being influenced by the pyrene isomer used. researchgate.net Similarly, coumarin-coupled pyrene derivatives can form organogels and other self-assembled nanostructures, with the process being driven by π-π stacking and hydrogen bonding. rsc.org

Table 2: Factors Influencing Self-Assembly of Pyrene Derivatives

| Factor | Influence on Self-Assembly | Example |

| Molecular Structure | Determines the shape and size of the nanostructures. nih.gov | Different pyrene isomers leading to varied nanostructure morphologies. researchgate.net |

| Solvent | Can tune the morphology of the resulting assemblies. nih.gov | The volume ratio of water to organic solvent can alter the shape and size of nanostructures. nih.gov |

| Non-covalent Interactions | Driving forces for the assembly process. unibe.chrsc.org | π-π stacking, hydrogen bonding, and hydrophobic interactions. unibe.chrsc.org |

This table summarizes key factors that influence the self-assembly of pyrene derivatives into ordered nanostructures.

The electron-rich pyrene core can act as a host for electron-deficient guest molecules, or it can be incorporated into larger host structures. researchgate.net This host-guest chemistry is based on non-covalent interactions, such as π-π stacking and CH-π interactions. researchgate.netresearchgate.net Pyrene-based receptors have been designed for the recognition of various guest molecules. researchgate.net

Furthermore, pyrene derivatives can be incorporated into complex supramolecular systems like molecular cages and frameworks that can encapsulate guest molecules. researchgate.netnih.gov For example, pyrene-based cage-like structures have been synthesized that can selectively bind polyaromatic molecules. researchgate.net These host-guest systems have potential applications in sensing, catalysis, and drug delivery. aip.org

Formation of Coordination Compounds and Hybrid Materials

The hydroxyl and methoxy groups of this compound, as well as other functional groups that can be introduced onto the pyrene core, can act as ligands, binding to metal ions to form coordination compounds. libretexts.org A coordination compound consists of a central metal ion bonded to one or more ligands. libretexts.org

The formation of these coordination compounds can lead to the creation of metal-organic frameworks (MOFs) and other hybrid materials. rsc.org Pyrene-based MOFs are a class of materials where pyrene-containing organic ligands are linked together by metal ions or clusters. rsc.org These materials can exhibit interesting properties, such as porosity, luminescence, and catalytic activity, arising from the combination of the pyrene unit and the metal center. rsc.org The synthesis of pyrene-based covalent organic frameworks (COFs) has also been reported, which have shown promise in applications like photocatalysis. acs.org

The versatility of pyrene and its derivatives in forming coordination compounds and hybrid materials opens up possibilities for developing new materials with tailored functionalities for applications in areas such as gas storage, separation, sensing, and catalysis. rsc.orgresearchgate.net

Metal-Organic Complexes and Metallacycles/Cages incorporating Pyrene Derivatives

The field of metal-organic materials, including Metal-Organic Frameworks (MOFs) and discrete metallacycles or cages, leverages the directed interaction between metal ions and organic ligands to create highly ordered structures. wikipedia.orgnih.gov Pyrene derivatives are prized as building blocks for these materials due to their rigid, planar structure and unique photophysical properties, such as long-lived excited states and the potential for excimer formation. rsc.org The incorporation of pyrene-based ligands can imbue the resulting metal-organic assemblies with desirable characteristics for applications in gas storage, catalysis, and sensing. rsc.orgmdpi.com

For a molecule like this compound, the hydroxyl group (-OH) serves as a primary coordination site for metal ions. This is a common feature in the design of ligands for MOFs, where carboxylate or hydroxylate groups bind to metal centers or clusters, acting as nodes to link the organic components into a framework. nih.govmdpi.com While direct studies on this compound as a ligand are not prevalent, the principles can be inferred from related pyrene chemistry. For instance, pyrene derivatives functionalized with pyridyl or carboxylate groups have been successfully used to construct self-assembled metallacycles and MOFs. nih.govrsc.org

In a potential scenario, the deprotonated hydroxyl group of this compound could coordinate to a metal center. The methoxy group, being a weaker Lewis base, is less likely to participate in strong coordination bonds but can influence the electronic properties of the pyrene system and the steric environment around the coordination site. The coordination of pyrene-based ligands with metal centers can lead to new photophysical and photochemical properties not observed in the isolated molecule. rsc.org For example, three-dimensional metallacycles have been synthesized via coordination-driven self-assembly of dipyridinyl derivatives of pyrene with organoplatinum(II) complexes, resulting in materials with tunable fluorescence and sensing capabilities for aromatic amines. nih.gov

The synthesis of functionalized pyrene derivatives, such as those substituted at the 2- and 2,7-positions, has been advanced through methods like Ruthenium(II)-catalyzed C-H activation, expanding the library of potential pyrene-based ligands for creating complex metal-organic architectures. rsc.org

Non-Covalent Functionalization of 2D Materials (e.g., Graphene)

Non-covalent functionalization is a favored method for modifying the properties of two-dimensional (2D) materials like graphene because it preserves the intrinsic sp²-hybridized carbon lattice and its exceptional electronic properties. acs.org This approach relies on weaker interactions such as van der Waals forces, hydrogen bonding, and particularly π-π stacking. acs.orgmdpi.com

The pyrene moiety is exceptionally well-suited for this purpose due to its large, planar aromatic surface, which facilitates strong π-π stacking interactions with the basal plane of graphene. acs.orgsigmaaldrich.com This interaction has been widely exploited to anchor various functional molecules onto graphene surfaces, thereby creating hybrid materials with tailored properties for applications in electronics, sensing, and energy materials. sigmaaldrich.comrsc.org For instance, pyrenebutyric acid has been used to create stable aqueous dispersions of graphene nanoplatelets and to enhance the conductivity of reduced graphene oxide (rGO) films. acs.orgsigmaaldrich.com

This compound, containing the pyrene core, would be expected to adsorb strongly onto graphene surfaces via this π-π stacking mechanism. The hydroxyl and methoxy substituents would likely be oriented away from the graphene sheet. These functional groups can then impart new properties to the hybrid material:

Solubility and Dispersibility: The polar -OH group can enhance the dispersibility of the functionalized graphene in polar solvents.

Sensing Capabilities: The functional groups can act as specific recognition sites for analytes, enabling the development of chemical sensors.

Electronic Modulation: As electron-donating groups, the hydroxyl and methoxy substituents can modulate the electronic interface between the pyrene derivative and graphene, potentially influencing charge transfer characteristics. acs.org

This "molecular glue" strategy is versatile, allowing for the attachment of a wide range of functionalities to graphene, from simple organic molecules to complex polymers, without disrupting the graphene's conductive network. mdpi.comrsc.org

Photochemical Stability and Degradation Pathways (Academic Perspective)

The extensive π-conjugated system of pyrene makes it highly photoactive, a property that is beneficial for applications in fluorescence but also renders it susceptible to photodegradation. Understanding the mechanisms of this degradation and developing strategies to enhance photostability are critical for the long-term performance of pyrene-based materials.

Mechanisms of Photodegradation in Pyrene Systems

The photodegradation of pyrene and its derivatives is typically an oxidative process that occurs when the molecule is exposed to light, particularly in the presence of oxygen. dss.go.thresearchgate.net The process is initiated by the absorption of a photon, which elevates the pyrene molecule to an excited singlet state (S₁). From this state, several pathways can lead to degradation:

Electron Transfer to Oxygen: A proposed primary mechanism involves an electron transfer from the excited singlet state of pyrene to molecular oxygen, forming a pyrene radical cation and a superoxide (B77818) radical anion. dss.go.th This is distinct from mechanisms involving an excited triplet state, as the degradation quantum yield is often not significantly affected by triplet quenchers. dss.go.th

Reaction with Singlet Oxygen: In some systems, energy transfer from an excited triplet state pyrene (³Py*) to ground-state triplet oxygen (³O₂) can generate highly reactive singlet oxygen (¹O₂). rsc.orgacs.org This singlet oxygen can then attack the pyrene ring.

Formation of Intermediates: The initial pyrene radical cation is highly reactive and can undergo further reactions, often with water or other nucleophiles present in the system. dss.go.thresearchgate.net A common initial photoproduct of pyrene itself is 1-hydroxypyrene (B14473). dss.go.thnih.gov This hydroxylated intermediate is often more susceptible to further photooxidation than the parent pyrene, leading to the formation of pyrene-diones (e.g., 1,6-pyrenequinone and 1,8-pyrenequinone) as stable end products. dss.go.thnih.govscielo.br

The degradation pathway can be influenced by the surrounding environment, such as the solvent and the presence of other substances. For example, the photodegradation of pyrene adsorbed on silica (B1680970) surfaces is highly efficient, quickly oxidizing 1-hydroxypyrene to other products, while on microcrystalline cellulose, 1-hydroxypyrene is a more persistent product. researchgate.net In the case of this compound, the existing hydroxyl and methoxy groups would likely influence the sites of oxidative attack and the stability of the resulting radical intermediates, potentially leading to a unique profile of degradation products.

| Pyrene Degradation Product | Typical Precursor | Key Reaction Type | Reference |

| 1-Hydroxypyrene | Pyrene | Photooxidation | dss.go.thnih.gov |

| 1,6-Pyrenequinone | 1-Hydroxypyrene | Photooxidation | dss.go.thnih.gov |

| 1,8-Pyrenequinone | 1-Hydroxypyrene | Photooxidation | dss.go.thnih.gov |

| Pyrene-dione | Pyrene | Photolysis | scielo.br |

Strategies for Enhancing Photostability for Specific Applications

Given the susceptibility of pyrene systems to photodegradation, several strategies have been developed to improve their stability for use in devices and long-term applications.

Chemical Modification: Attaching specific functional groups to the pyrene core can enhance its stability. For example, the introduction of dianisylamino groups at multiple positions on the pyrene core has been shown to create compounds with highly stable radical cations and dications upon oxidation. nih.gov The design of pyrene-imidazole derivatives has been used to suppress aggregation and improve the environmental stability of organic solar cells. frontiersin.org For this compound, further derivatization could potentially stabilize the molecule against photooxidation.

Control of the Microenvironment: The photostability of pyrene is highly dependent on its local environment. Encapsulation is a highly effective strategy. The use of oxygen and UV barrier foils can drastically slow down the photochemical decomposition of polymer films containing photoactive species. rsc.org In one study, such encapsulation allowed otherwise unstable polymers to show immeasurable degradation after 2200 hours of continuous irradiation. rsc.org Similarly, incorporating this compound into a rigid matrix or a host-guest complex could shield it from reactive species like oxygen and water.

Solvent Choice: The choice of solvent can have a significant impact. Studies on pyrene fluorophores have shown that they undergo rapid degradation in aerated chloroform (B151607) but exhibit high photostability in aerated dichloromethane. researchgate.net This difference was attributed to the different reactivity of the solvent-derived radicals towards pyrene and oxygen. researchgate.net

Additives and Stabilizers: The addition of light stabilizers is a common practice in the polymer industry. mdpi.com These additives can function as UV absorbers, quenching the excited states of the photoactive molecule or scavenging the free radicals that propagate degradation.

By employing these strategies, the inherent photostability of materials incorporating this compound can be significantly enhanced, enabling their use in applications that demand long operational lifetimes.

Advanced Research Applications of 2 Methoxypyren 1 Ol and Pyrenol Derivatives

Applications in Advanced Materials Science and Optoelectronics

Pyrenol derivatives serve as fundamental building blocks for a new generation of organic materials designed for high-performance electronic and optical devices. Their rigid, planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport, while their inherent fluorescence is key to light-emitting applications.

Components for Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

The electron-rich and highly conjugated nature of pyrene (B120774) makes its derivatives, including pyrenols, excellent candidates for use in organic optoelectronic devices. alfa-chemistry.com In Organic Light-Emitting Diodes (OLEDs), pyrene derivatives can function as the light-emitting layer, host materials, or charge-transporting layers. alfa-chemistry.comd-nb.info The substitution pattern on the pyrene ring, such as the placement of hydroxyl and methoxy (B1213986) groups, allows for precise tuning of the emission color and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device efficiency and stability. researchgate.netwikipedia.org For instance, pyrene-based compounds are known to be attractive building blocks for blue-light-emitting chromophores due to their good chemical stability and high charge carrier mobility. researchgate.net

In the realm of organic photovoltaics (OPVs), pyrene derivatives are explored as both electron-donor and electron-acceptor materials. d-nb.infonih.gov Their broad absorption spectra and excellent charge transport properties are critical for efficient light harvesting and conversion of solar energy into electricity. dntb.gov.uanankai.edu.cn Research has shown that pyreno[4,5-b]furan derivatives can be used as the donor layer in bilayer OPVs, demonstrating high charge mobility. researchgate.net The design of pyrene-based molecules with specific donor-acceptor architectures is a key strategy for developing next-generation solar cell materials. dntb.gov.uanankai.edu.cn Furthermore, high-purity 1-hydroxypyrene (B14473) (a parent compound to 2-methoxypyren-1-ol) is noted as an important intermediate for novel OLED luminescent materials and organic solar cells. google.com

Development of Luminescent and Responsive Supramolecular Materials

Supramolecular chemistry leverages non-covalent interactions to assemble molecules into functional superstructures. Pyrenol derivatives are exceptional candidates for creating "smart" materials that respond to external stimuli. The fluorescence of pyrene is highly sensitive to its local environment, particularly the distance and orientation between adjacent pyrene units. This property is exploited to design materials that change their emission color or intensity in response to stimuli like pH, temperature, or the presence of specific analytes.

A key feature is the switch between the blue fluorescence of the pyrene monomer and the broad, lower-energy green-yellow emission of the excimer. By synthesizing pyrene derivatives and controlling their self-assembly into gels or aggregates, researchers can modulate this monomer-excimer transition. mdpi.comresearchgate.net This has led to the development of:

Controllable Gels: Co-assembled supramolecular gels where the morphology and mechanical properties can be controlled by altering the ratio of different pyrene derivatives, which in turn modifies the degree of pyrene excimer formation. mdpi.comresearchgate.net

Molecular Logic Gates: Single-molecule systems based on pyrenol that can perform logical operations. By introducing different reactive groups onto the pyrenol scaffold, multi-emissive probes have been created that change through multiple fluorescence colors in response to orthogonal chemical transformations. acs.org

Graphene Hybrids: Pyrene derivatives featuring strong π–π stacking interactions with graphene have been used to create non-covalent, functional hybrids for biosensing and electronics. scispace.com

Fabrication of Pyrene-Derived Carbon Nanodots for Optoelectronic Use

Carbon nanodots (CNDs) are a class of quasi-spherical carbon nanoparticles (<10 nm in diameter) with remarkable photoluminescent properties. optica.orgacs.org A prominent "bottom-up" synthesis approach uses molecular precursors, with pyrene and its derivatives being widely employed due to their pre-formed aromatic structure. researchgate.net

The photoluminescence of these CNDs is a subject of ongoing research, with evidence suggesting a dual origin: quantum confinement effects within the graphitic (sp2 carbon) core and the presence of molecular fluorophore states related to the pyrene precursor. researchgate.netntu.edu.sg The fabrication process allows for tuning of optical properties, making pyrene-derived CNDs promising for various applications:

LEDs and Solar Cells: CNDs can be used as electron transport materials in OLEDs and organic solar cells, improving device performance by reducing the charge injection/extraction barrier. mdpi.com

Bioimaging and Sensing: Their low toxicity, high quantum yield, and stable fluorescence make them suitable for biological imaging. researchgate.netntu.edu.sg

Optoelectronic Devices: The tunable fluorescence and high photostability of CNDs are advantageous for a range of optoelectronic applications. optica.orgacs.org

Table 1: Properties of Pyrene-Derived Carbon Nanodots (CNDs)

| Property | Description | Relevance to Optoelectronics | Reference |

|---|---|---|---|

| Synthesis Method | Bottom-up approach using pyrene or its derivatives as molecular precursors, often via hydrothermal or pyrolysis methods. | Allows for large-scale production and incorporation of desired functionalities. | researchgate.net |

| Origin of Fluorescence | A combination of quantum confinement in the sp2 carbon core and surface/molecular states derived from the pyrene precursor. | Enables tuning of emission wavelengths (colors) by adjusting synthesis conditions. | researchgate.netntu.edu.sg |

| Quantum Yield | Can be very high, with some reports of absolute quantum yields up to 80%. | High quantum yield is essential for bright and efficient light-emitting devices (LEDs). | alfa-chemistry.com |

| Application | Used as electron transport layers (ETLs) in OLEDs and organic solar cells (OSCs). | Improves charge injection/extraction, leading to lower turn-on voltages in OLEDs and higher efficiency in OSCs. | mdpi.com |

Fluorescent Probes and Chemical Sensing Technologies

The inherent sensitivity of pyrene's fluorescence to its surroundings makes it an ideal platform for designing chemical sensors. rsc.org Pyrenol derivatives, with their tunable electronic properties, are at the forefront of this research, enabling the detection of a wide variety of chemical and biological targets with high sensitivity and selectivity.

Rational Design of Pyrene-Based Fluorophores for Analyte Detection

The design of a pyrene-based sensor involves coupling the pyrene fluorophore (the signaling unit) to a specific receptor moiety that selectively binds to the target analyte. rsc.org This binding event triggers a change in the photophysical properties of the pyrene unit, leading to a detectable signal. rsc.org Key design strategies include:

Turn-On/Turn-Off Sensing: The binding of an analyte can either enhance ("turn-on") or quench ("turn-off") the pyrene fluorescence. This is often governed by mechanisms like Photoinduced Electron Transfer (PET), where the receptor modulates electron transfer to or from the excited pyrene. researchgate.net

Ratiometric Sensing: This powerful technique utilizes the dual monomer and excimer emission of pyrene. A change in the ratio of the two emission intensities upon analyte binding provides a built-in self-calibration, making the measurement more robust and reliable. acs.org

Intramolecular Charge Transfer (ICT): Introducing electron-donating (like -OH) and electron-accepting groups onto the pyrene ring can create ICT fluorophores whose emission is highly sensitive to solvent polarity and analyte binding. researchgate.net

Computational Modeling: Density Functional Theory (DFT) studies are often employed to predict the outcomes of molecular design and to understand the sensing mechanisms at a quantum-chemical level, accelerating the development of new probes. researchgate.net

Sensing of Environmentally Relevant Species and Biomolecules

Pyrene-based fluorescent probes have been successfully developed for the detection of a diverse range of targets critical to environmental monitoring and biological research. rsc.orgresearchgate.net Their high sensitivity allows for the detection of trace amounts of pollutants and biologically important molecules. rsc.org

Examples of such applications include:

Heavy Metal Ions: Probes have been designed for the selective detection of toxic heavy metal ions such as Ni²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Ag⁺, and Pb²⁺ in various media, including water samples and living cells. rsc.orgresearchgate.netresearchgate.netmdpi.com

Anions and Small Molecules: Sensors have been developed for anions like hypochlorite (B82951) and for neutral molecules of environmental concern. acs.org

Biomolecules: The unique properties of pyrene derivatives have been harnessed to create chemosensors for biologically relevant molecules. For example, a derivative of 1-methoxypyrene (B1198098) is used to synthesize a probe for the selective fluorescent detection of the amino acid lysine. chemicalbook.com

Table 2: Examples of Pyrene-Based Fluorescent Sensors

| Pyrene Derivative Class | Target Analyte | Sensing Principle | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Pyrene-1,8-naphthyridine | Ni²⁺ | "Turn-on" excimer emission | Not specified | researchgate.net |

| Pyrene-Schiff base | Cu²⁺ and Fe²⁺ | "Turn-off" fluorescence quenching | 0.42 µM (Cu²⁺), 0.51 µM (Fe²⁺) | mdpi.com |

| Pyrene-anthracene Schiff base | Fe³⁺ | Selective binding and fluorescence change | 1.95 nM | researchgate.net |

| Pyrene-cyanine conjugate | Hypochlorite (ClO⁻) | Ratiometric (monomer/excimer) | Not specified | acs.org |

| Pyrene-dipeptide conjugate | Ag⁺ | Ratiometric (monomer to excimer) | Not specified | rsc.org |

| 1-Hydroxypyrene-2-carbaldehyde | Lysine | Colorimetric and fluorescent response | Not specified | chemicalbook.com |

Ratiometric and Colorimetric Sensing Modalities

Pyrenol derivatives are versatile platforms for developing ratiometric and colorimetric sensors, which offer distinct advantages in chemical and biological sensing. These sensors can provide built-in self-calibration by measuring the ratio of fluorescence intensities at two different wavelengths, thereby minimizing the influence of environmental factors and instrument variability. mdpi.commdpi.com This dual-mode sensing capability, combining both fluorescence and color changes, enhances the reliability and accuracy of detection. nih.govrsc.orgrsc.org

The core principle behind many pyrenol-based ratiometric sensors is the modulation of the pyrene monomer and excimer emissions. nih.gov An excimer is a short-lived dimeric species formed when an excited-state fluorophore interacts with a ground-state molecule of the same kind. glenresearch.com This results in a new, red-shifted emission band. The ratio of the monomer to excimer fluorescence intensity is highly sensitive to the local environment and molecular conformation, making it an excellent parameter for ratiometric sensing. nih.gov For instance, a ratiometric fluorescent sensor for heparin was developed based on the monomer-excimer conversion of a pyrene derivative. nih.gov The addition of heparin induced the formation of supramolecular assemblies, leading to a decrease in the monomer emission at 395 nm and a concurrent increase in the excimer emission at 489 nm. nih.gov

Moreover, pyrenol derivatives can be engineered to exhibit multi-wavelength sensing capabilities. By strategically modifying the pyrenol scaffold, it is possible to create probes that respond to different analytes or changes in conditions, such as pH, with distinct fluorescence colors. rsc.org For example, a dual-enzyme probe was synthesized that could identify two different enzymes based on the distinct colors of its fluorescence emission. rsc.org This multi-analyte probing is achieved by leveraging the substitution patterns on the pyrenol ring, which influence the electronic properties and deprotonation states of the molecule. rsc.orgresearchgate.net

The development of these sensors often involves the synthesis of novel pyrene derivatives with specific functionalities. For instance, a pyrene derivative, Py-Cy, was designed to emit in the red to near-infrared region and was used for the ratiometric detection of hypochlorite. acs.org In another application, new ratiometric fluorescent pH probes based on intermolecular pyrene excimer formation were synthesized for measuring pH in highly acidic solutions. researchgate.net These examples highlight the adaptability of the pyrene scaffold for creating a wide array of ratiometric and colorimetric sensors for diverse applications.

| Sensor Type | Analyte | Sensing Principle | Key Findings | Reference |

|---|---|---|---|---|

| Ratiometric Fluorescent Sensor | Heparin | Monomer-excimer conversion of a pyrene derivative upon supramolecular assembly with heparin. | Linear detection of heparin in serum with a decrease in monomer emission and an increase in excimer emission. | nih.gov |

| Dual Enzyme Probe | Two different enzymes | Orthogonal enzymatic activities producing distinct fluorescence colors. | The probe could identify each enzyme individually and indicate the presence of both through different emission colors. | rsc.org |

| Ratiometric Fluorescent pH Probes | pH in highly acidic solutions | Intermolecular pyrene excimer formation. | The probes exhibited pKa values around 2.0 and could fluorescently determine pH in the range of approximately 1.0–2.5. | researchgate.net |

| Red to Near-Infrared Ratiometric Sensor | Hypochlorite | Monomer/excimer conversion of a novel pyrene derivative (Py-Cy). | Successful ratiometric fluorescent detection of hypochlorite in real samples and for cell imaging. | acs.org |

Fundamental Studies in Molecular Recognition and Biological Interactions (Mechanistic Chemistry)

The intrinsic fluorescence of pyrenol derivatives makes them valuable tools for investigating their interactions with proteins, such as Bovine Serum Albumin (BSA). ontosight.aiacs.org BSA is a widely used model protein in drug-protein interaction studies due to its structural homology to human serum albumin. biointerfaceresearch.comnih.gov Such studies provide crucial insights into the binding mechanisms, affinity, and conformational changes that occur upon the formation of a protein-ligand complex. biointerfaceresearch.comrsc.org

Fluorescence quenching is a primary technique used to study these interactions. biointerfaceresearch.com When a pyrenol derivative binds to BSA, the fluorescence of the protein's intrinsic fluorophores, primarily tryptophan residues, can be quenched. biointerfaceresearch.comnih.gov By analyzing the quenching mechanism, which can be either static (due to complex formation) or dynamic (due to collisional encounters), researchers can determine the binding constants (Ka) and the number of binding sites (n). nih.govnih.gov For example, in a study of a novel anti-inflammatory agent with BSA, static quenching was observed, and the binding constant was found to decrease with increasing temperature, indicating the formation of an unstable complex at higher temperatures. nih.gov

The location of the binding site on the protein can be identified using site-specific markers or through molecular docking studies. biointerfaceresearch.comnih.gov BSA has two major binding sites, located in subdomains IIA and IIIA. biointerfaceresearch.com Competitive binding experiments with known site markers can reveal the preferred binding pocket for the pyrenol derivative. Molecular docking simulations further complement these experimental findings by providing a theoretical model of the binding pose and identifying the specific amino acid residues involved in the interaction. biointerfaceresearch.com

The interaction between pyrenol derivatives and BSA is often driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. nih.gov The thermodynamic parameters of the binding, such as enthalpy change (ΔH°) and entropy change (ΔS°), can be determined from the temperature dependence of the binding constant and provide information about the nature of these forces. nih.gov

| Ligand | Methodology | Key Findings | Reference |

|---|---|---|---|

| Novel Anti-inflammatory Agent (a thalidomide (B1683933) derivative) | UV spectrophotometry, spectrofluorimetry, 3D spectrofluorimetry, molecular docking | Static quenching mechanism; binding at site II (subdomain IIIA); binding driven by van der Waals forces and hydrogen bonding. | nih.gov |

| Dolutegravir Intermediate | Steady-state fluorescence spectroscopy, fluorescence anisotropy, fluorescence lifetime, molecular docking | Fluorescence quenching upon binding; ligand binds near Trp-213 in subdomain IIA. | biointerfaceresearch.com |

| Polyphenols from Tamarillo | UV-Vis spectroscopy, fluorescence spectroscopy, molecular docking | Static quenching; multiple binding sites near tryptophan residues; delphinidin-3-rutinoside showed the highest binding affinity. | nih.gov |

| Mixed Anionic-Cationic Surfactants | Small-angle neutron scattering (SANS), dynamic light scattering (DLS) | Formation of connected protein-decorated micelle-like complexes; structure of complexes depends on the molar ratio of surfactants. | rsc.org |

| Soluble Starch (SS) | Rheology, SEM, LF-NMR, FTIR, Zeta potential | SS improved the texture of BSA cold-set gels by binding free water and altering the protein's secondary structure. | mdpi.com |

Pyrenol and its derivatives are extensively used in the study of DNA and RNA interactions due to their unique photophysical properties. researchgate.net When incorporated into oligonucleotides, pyrene can act as a sensitive fluorescent probe, providing insights into hybridization, DNA/RNA structure, and interactions with other molecules. researchgate.netbmglabtech.com The fluorescence of pyrene is highly sensitive to its microenvironment, which allows for the detection of binding events and conformational changes. researchgate.net

A key feature of pyrene in this context is its ability to form excimers. researchgate.net When two pyrene molecules are in close proximity, they can form an excited-state dimer that emits at a longer wavelength than the monomer. glenresearch.comresearchgate.net This property is exploited in various sensing applications. For instance, oligonucleotide probes labeled with pyrene pairs can be designed to show changes in monomer or excimer fluorescence upon hybridization with a target DNA or RNA sequence. researchgate.netresearchgate.net This can be used to discriminate between perfectly matched and mismatched sequences. researchgate.net

Pyrene-labeled oligonucleotides have been developed for a variety of applications, including:

Detection of specific DNA and RNA sequences: Probes can be designed to show a significant change in fluorescence upon binding to their complementary target. researchgate.net

Discrimination of single nucleotide polymorphisms (SNPs): The sensitivity of pyrene fluorescence to the local environment allows for the detection of single base mismatches. researchgate.net

Studying DNA and RNA structures: Pyrene can be used to probe the formation of non-canonical structures like G-quadruplexes. researchgate.net

Intercalation studies: The planar structure of the pyrene moiety allows it to intercalate between the base pairs of double-stranded DNA, which can be monitored by changes in its fluorescence. researchgate.netresearchgate.net

The synthesis of pyrene-labeled oligonucleotides is typically achieved using phosphoramidite (B1245037) chemistry, where a pyrene-modified phosphoramidite is incorporated into the oligonucleotide chain during solid-phase synthesis. researchgate.netresearchgate.net This allows for the precise placement of the pyrene label at specific positions within the oligonucleotide. researchgate.net

| Application | Principle | Example | Reference |

|---|---|---|---|

| Hybridization Detection | Changes in pyrene monomer or excimer fluorescence upon duplex formation. | An oligonucleotide containing a 2'-O-(pyrenylmethyl)uridine unit shows enhanced fluorescence upon hybridization to a target RNA. | researchgate.net |

| SNP Discrimination | Fluorescence intensity changes differentiate between perfectly matched and single-base-mismatched duplexes. | A pyrene-labeled deoxyuridine incorporated into an oligonucleotide acts as a sensitive probe for detecting single-base mismatches. | researchgate.net |

| DNA Intercalation | The pyrene moiety inserts between DNA base pairs, leading to fluorescence changes and stabilization of the duplex. | INA (Intercalating Nucleic Acid) with pyrene insertions shows stronger interaction with DNA than RNA, indicating intercalation. | researchgate.net |

| Structural Probing | Pyrene excimer formation is used to monitor the formation of specific DNA structures. | Changes in pyrene excimer fluorescence can be used to distinguish between single-stranded DNA and G-quadruplex formation. | researchgate.net |

The planar and aromatic nature of the pyrene core makes this compound and its derivatives excellent building blocks for constructing complex supramolecular assemblies. psu.eduacs.org Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. psu.edu Pyrene derivatives have been instrumental in the development of novel materials and functional systems based on these principles. psu.eduacs.org

A key aspect of pyrene's role in supramolecular chemistry is its strong tendency to form π-π stacking interactions. psu.edu This property has been utilized to immobilize various functional molecules, including electron donors and acceptors, onto the surface of carbon nanotubes (CNTs). psu.edu For example, bifunctional molecules containing both a pyrene unit and an electroactive group like tetrathiafulvalene (B1198394) (TTF) have been synthesized. psu.edu The pyrene moiety acts as an "anchor," adsorbing onto the CNT surface through π-π stacking, while the TTF unit imparts its electronic properties to the hybrid material. psu.edu

The self-assembly of pyrene derivatives can lead to the formation of well-defined nanostructures with interesting photophysical properties. acs.org For instance, bis(pyrene) derivatives linked by different organic moieties have been shown to self-assemble into either J-type or H-type aggregates in the solid state. acs.org The type of aggregate formed depends on the nature of the linker and influences the fluorescence properties of the material. J-aggregates, characterized by a head-to-tail arrangement of the chromophores, often exhibit enhanced fluorescence compared to the individual molecules. acs.org

The study of these supramolecular systems provides fundamental insights into molecular recognition processes. By carefully designing the pyrene-based building blocks, it is possible to control the self-assembly process and create materials with tailored properties for applications in optoelectronics, sensing, and bioimaging. acs.org For instance, nanoaggregates of bis(pyrene) derivatives have been successfully used as fluorescent probes for lysosome-targeted imaging in living cells. acs.orgresearchgate.net

| System | Key Interactions | Resulting Structure/Application | Reference |

|---|---|---|---|

| Pyrene-Tetrathiafulvalene (TTF) on Carbon Nanotubes (CNTs) | π-π stacking between pyrene and CNT surface | Immobilization of electroactive TTF units on CNTs for the development of hybrid electronic materials. | psu.edu |

| Bis(pyrene) Derivatives | π-π stacking, influenced by the linker | Formation of J-type or H-type aggregates with distinct fluorescence properties; J-aggregates showed enhanced fluorescence. | acs.org |

| Bis(pyrene) Nanoaggregates | Self-assembly into dot-shaped or sheet-like morphologies | Fluorescent nanoprobes for lysosome-targeted imaging in living cells. | acs.orgresearchgate.net |

| Pyrene-containing Oligopeptides | Intermolecular hydrogen bonding and electron donor-acceptor interactions | Formation of one-dimensional chiral self-assemblies and supramolecular chiral columnar liquid crystals. | acs.org |

Emerging Research Frontiers and Future Prospects for 2 Methoxypyren 1 Ol

Novel Synthetic Methodologies for Site-Specific Functionalization

The synthesis of specifically substituted pyrene (B120774) derivatives like 2-Methoxypyren-1-ol presents a significant chemical challenge. The pyrene core possesses positions with differing reactivity; the 1, 3, 6, and 8 positions are electron-rich and readily undergo electrophilic aromatic substitution, whereas the 2- and 7-positions are considerably less reactive. mdpi.comrsc.org Therefore, accessing the 1,2-disubstituted pattern requires sophisticated, site-selective strategies.

Future research into the synthesis of this compound will likely build upon established multi-step sequences developed for other 2-substituted pyrenes. A common strategy involves the initial monobromination of 4,5,9,10-tetrahydropyrene, which occurs regioselectively at the 2-position, followed by dehydrogenation with an agent like o-chloranil to yield 2-bromopyrene. tandfonline.comtandfonline.com This key intermediate can then be converted to 2-hydroxypyrene (pyren-2-ol). One reported method achieves this by forming a Grignard reagent from 2-bromopyrene, which is then treated with diborane (B8814927) and subsequently oxidized with alkaline peroxide. tandfonline.com

More contemporary and efficient methods for creating 2-functionalized precursors are also emerging. A prominent example is the direct C-H borylation of pyrene using specialized iridium catalysts, which can selectively yield 2-(Bpin)pyrene. mdpi.comresearchgate.net This borylated intermediate is highly versatile and can be converted into a hydroxyl group.

Once 2-hydroxypyrene is obtained, the subsequent challenge is the introduction of a methoxy (B1213986) group specifically at the 1-position. Direct electrophilic attack on 2-hydroxypyrene would likely occur at other, more activated positions. A frontier approach involves ortho-directed lithiation, a strategy that has been successfully used to synthesize 2-hydroxypyrene-1-carbaldehyde. rsc.org A similar directed C-H activation or a novel rearrangement reaction could be the key to achieving the desired 1,2-substitution pattern. For instance, methods involving the unexpected 1,2-migration of a phosphinyl group in an AlCl₃/NaCl melt have been reported to convert 1-substituted pyrenes into 2-substituted ones, highlighting that non-intuitive pathways may provide access to otherwise difficult-to-make isomers. acs.org

| Strategy | Precursor | Key Reaction Type | Intermediate/Product | Reference |

| Classic Bromination | 4,5,9,10-Tetrahydropyrene | Electrophilic Bromination | 2-Bromo-4,5,9,10-tetrahydropyrene | tandfonline.comtandfonline.com |

| Dehydrogenation | 2-Bromo-4,5,9,10-tetrahydropyrene | Oxidation | 2-Bromopyrene | tandfonline.com |

| Hydroxylation | 2-Bromopyrene | Grignard formation -> Borane reaction -> Oxidation | 2-Hydroxypyrene | tandfonline.com |

| Direct Borylation | Pyrene | Iridium-catalyzed C-H Borylation | 2-(Bpin)pyrene | mdpi.comresearchgate.net |

| Phosphinyl Migration | 1-Phosphinylpyrene | Lewis Acid-catalyzed Rearrangement | 2-Phosphinylpyrene | acs.org |

Precision Control over Photophysical Properties through Molecular Engineering

The photophysical behavior of pyrene derivatives is exquisitely sensitive to the position of their substituents. Functionalization at the 2-position results in distinct properties compared to the more extensively studied 1-position derivatives. Research shows that 2-substitution strongly influences the lowest energy (S₁ ← S₀) electronic transition, which is described as "substituent-influenced," while having a minimal effect on the higher energy (S₂ ← S₀) transition, which remains "pyrene-like". nih.govacs.org This phenomenon is attributed to the presence of a nodal plane in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of pyrene, which passes directly through the 2- and 7-positions, thus decoupling them to some extent from the primary pyrene electronic structure. nih.govacs.org

For this compound, the adjacent hydroxyl and methoxy groups are expected to form an intramolecular hydrogen bond, a key structural motif for enabling Excited-State Intramolecular Proton Transfer (ESIPT). amazonaws.comacs.org Upon absorption of light, the electronic structure of the molecule rearranges, drastically increasing the acidity of the phenolic proton and the basicity of a nearby acceptor—in this case, likely the oxygen of the methoxy group. mdpi.commdpi.com This change drives an ultrafast transfer of the proton, forming a transient keto-tautomer. This tautomer is a distinct chemical species with its own excited state, which typically relaxes by emitting a photon at a much lower energy (longer wavelength) than the normal fluorescence. The result is a characteristic dual fluorescence or, more commonly, a single, highly Stokes-shifted emission from the keto form. amazonaws.com

Molecular engineering offers a powerful toolkit for precisely controlling this process. By strategically adding electron-donating or electron-withdrawing groups at other positions on the pyrene ring, researchers can fine-tune the energies of the frontier molecular orbitals. This modulation can alter the energy gap, thereby controlling the absorption and emission wavelengths, as well as influence the driving force and kinetics of the ESIPT process itself. rsc.org This allows for the rational design of molecules with specific emission colors, quantum yields, and environmental sensitivities.

| Property | 1-Substituted Pyrene Derivatives | 2- and 2,7-Substituted Pyrene Derivatives | Rationale | Reference |

| S₁ ← S₀ Transition | Strongly influenced by substituent | Strongly influenced by substituent | Transition involves orbitals with density at this position. | nih.govacs.org |

| S₂ ← S₀ Transition | Strongly influenced by substituent | Weakly influenced by substituent ("pyrene-like") | Nodal plane in HOMO/LUMO passes through C2/C7. | nih.govacs.org |

| Fluorescence Lifetime | Varies widely, can be short | Often exceptionally long (e.g., >50 ns, up to 622 ns reported) | Decoupling from some non-radiative decay pathways. | nih.gov |

| Quantum Yield | Modest to high | Modest to high (e.g., 0.19 to 0.93 reported) | Dependent on the specific substituent and its effect on radiative vs. non-radiative decay. | nih.gov |

Synergistic Integration of Experimental and Computational Approaches

The exploration of complex photophysical processes like ESIPT in molecules such as this compound is heavily reliant on the close integration of experimental and computational methods. This synergistic approach is essential for gaining a complete picture, from bulk observations to single-molecule dynamics.